molecular formula C14H12N4OS B1530511 N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-48-9

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

Cat. No.: B1530511
CAS No.: 1379811-48-9
M. Wt: 284.34 g/mol
InChI Key: VFIZKKOVKGMZBQ-UHFFFAOYSA-N
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Description

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine is a chemical compound with the CAS Registry Number 1379811-48-9 . This benzothiazole derivative has a molecular formula of C 14 H 12 N 4 OS and a molecular weight of 284 g/mol . The compound should be stored at -4°C for short-term periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) to maintain stability . As a guanidine-substituted benzothiazole, this compound is of significant interest in medicinal chemistry research. While specific biological data for this molecule is limited in the public domain, its structural framework is closely related to other substituted 1,3-benzothiazol-2-yl derivatives that have been investigated for various pharmacological activities. Notably, scientific studies on analogous compounds have revealed promising antidiabetic activity in non-insulin-dependent diabetes mellitus models, with some related derivatives demonstrating significant blood sugar-lowering effects . The presence of the guanidine group, a potent pharmacophore, suggests potential for interaction with various enzymatic targets, making it a valuable scaffold for developing novel bioactive molecules in drug discovery programs . Researchers may find this compound particularly useful for exploring new inhibitors of metabolic enzymes or for structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c15-13(16)18-14-17-11-7-6-10(8-12(11)20-14)19-9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZKKOVKGMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Benzothiazole Derivatives

The core benzothiazole ring is commonly synthesized via condensation reactions involving 2-aminothiophenol and substituted aromatic aldehydes. This approach is well-documented and forms the foundation for preparing 6-substituted benzothiazoles, including the phenoxy-substituted variants.

Key Synthetic Route:

  • Step 1: Condensation of 2-aminothiophenol with 6-phenoxy-substituted benzaldehyde under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Step 2: Oxidative cyclization using oxidants like hydrogen peroxide (H2O2) and cerium ammonium nitrate (NH4Ce(NO3)6) to facilitate ring closure forming the benzothiazole core.
  • Step 3: Isolation of the benzothiazole intermediate by precipitation in ice-cold water and purification by recrystallization.

This methodology is supported by multiple reports where benzothiazoles are synthesized in moderate to high yields (typically 70-90%) under reflux conditions for 3-8 hours.

Specific Preparation of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

The guanidine functionality is introduced onto the benzothiazole nucleus via nucleophilic substitution or condensation reactions involving guanidine derivatives or precursors.

Typical Synthetic Approach:

  • Formation of 6-phenoxy-1,3-benzothiazol-2-amine intermediate: Starting from 6-phenoxy-substituted benzaldehyde and 2-aminothiophenol as above.
  • Guanidine introduction: Reaction of the benzothiazol-2-amine with guanidine hydrochloride or related guanidine sources under basic conditions (e.g., in the presence of triethylamine or potassium hydroxide) in a suitable solvent such as DMF or ethanol.
  • Reaction conditions: Heating under reflux or stirring at room temperature for several hours (typically 4-8 hours).
  • Work-up: The reaction mixture is cooled, poured into ice water to precipitate the product, which is then filtered, washed, and recrystallized.

This step often involves condensation between the amine group at position 2 of the benzothiazole ring and guanidine to form the N-substituted guanidine derivative.

Detailed Reaction Scheme and Conditions

Step Reactants & Reagents Solvent Temperature & Time Yield (%) Notes
1 2-Aminothiophenol + 6-phenoxybenzaldehyde DMF or ethanol Reflux, 3-4 hours 70-85 Oxidative cyclization with H2O2 + Ce(IV)
2 Benzothiazol-2-amine + Guanidine hydrochloride DMF or ethanol Reflux or RT, 4-8 hours 65-80 Basic conditions with triethylamine or KOH
3 Work-up and purification Water, ethanol Cooling and recrystallization - Product isolation by precipitation

Research Findings and Analytical Data

  • Yields: The overall yields for the benzothiazole scaffold formation range from 70% to 90%, while guanidine substitution yields are generally 65%-80%, indicating efficient synthetic conversion.
  • Spectral Confirmation: The structure of the final compound is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and elemental analysis. Characteristic signals include aromatic protons of the benzothiazole and phenoxy groups, and guanidine NH protons typically appearing as broad signals due to hydrogen bonding.
  • Purity: Recrystallization from ethanol or aqueous ethanol ensures high purity of the final product.

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations References
Condensation of 2-aminothiophenol with 6-phenoxybenzaldehyde followed by oxidative cyclization Straightforward, high yield, well-established Requires careful control of oxidation
Guanidine substitution under basic reflux conditions Efficient guanidine incorporation Moderate yields, sensitive to moisture
One-pot synthesis combining condensation and guanidine introduction Potentially reduces steps and time Less commonly reported, optimization needed Inferred from benzothiazole literature

Summary and Recommendations

The preparation of this compound involves a two-step synthetic route:

  • Formation of the 6-phenoxybenzothiazole core via condensation of 2-aminothiophenol with 6-phenoxybenzaldehyde under oxidative conditions.
  • Introduction of the guanidine moiety by reaction of the benzothiazol-2-amine intermediate with guanidine salts under basic reflux conditions.

This approach offers a reliable pathway with good yields and manageable reaction conditions. Analytical data confirm the structure and purity of the final compound. Further optimizations could explore one-pot methods or alternative guanidine sources to improve efficiency.

This synthesis strategy is supported by diverse, authoritative research sources focusing on benzothiazole derivatives and guanidine functionalization, ensuring a professional and comprehensive understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzothiazoles.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, such as cancer and neurodegenerative disorders.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and coatings.

Mechanism of Action

The mechanism by which N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its catalytic activity. The molecular targets and pathways involved can vary, but they often involve interactions with specific proteins or receptors.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)guanidine

This compound shares the benzothiazole-guanidine backbone but lacks the 6-phenoxy substituent. It exhibits potent inhibition of voltage-gated proton channels (HV1), with an IC50 of 38 μM. The activity is attributed to the conjugation of two guanidine groups with a five-membered aromatic ring, facilitating interactions with the channel’s S2 helix (e.g., residue F150).

2-(1,3-Benzothiazol-2-yl)guanidinium Chloride

This analog includes a chloride counterion. Crystallographic studies reveal hydrogen-bonding networks (N–H⋯Cl) that stabilize its structure in a monoclinic system. Replacing the chloride with a phenoxy group (as in the target compound) could alter solubility and crystallinity, impacting formulation stability .

Substituent Variations on the Benzothiazole Ring

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) replace the guanidine group with acetamide and feature electron-withdrawing trifluoromethyl substituents. These modifications reduce hydrogen-bonding capacity but enhance metabolic stability, making them suitable for different therapeutic targets .

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinamides

These derivatives (e.g., compounds 6a–j) demonstrate antimicrobial activity against Gram-positive bacteria (S. aureus, MIC ~8 μg/mL) and fungi (C. albicans, MIC ~16 μg/mL). The 6-methyl group on the benzothiazole ring and the nicotinamide side chain contribute to membrane interaction, suggesting that the 6-phenoxy group in the target compound might similarly enhance lipid solubility and microbial penetration .

Heterocyclic Replacements

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride

Replacing the benzothiazole sulfur with oxygen (benzoxazole) changes the crystal system from monoclinic to triclinic and reduces planarity due to weaker intramolecular hydrogen bonds. This substitution decreases HV1 inhibition efficacy, highlighting the critical role of sulfur in electronic conjugation .

Structural-Activity Relationship (SAR) Analysis

Compound Name Substituent (Position 6) Functional Group (Position 2) Key Activity/Property IC50/EC50 (if reported) Reference
N-(6-Phenoxy-1,3-benzothiazol-2-yl)guanidine Phenoxy Guanidine Unknown (research compound) N/A
1-(1,3-Benzothiazol-2-yl)guanidine None Guanidine HV1 channel inhibition 38 μM
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinamide Methyl Nicotinamide Antimicrobial (S. aureus) MIC = 8 μg/mL
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl Acetamide Undisclosed (patented scaffold) N/A

Biological Activity

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings to present a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-phenoxy-1,3-benzothiazole with guanidine derivatives. The general synthetic pathway can be summarized as follows:

  • Starting Materials : 6-phenoxy-1,3-benzothiazole and guanidine hydrochloride.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at elevated temperatures.
  • Purification : The resultant compound is purified through recrystallization or chromatography.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values in the micromolar range .
  • Enzymatic Inhibition : The compound's structure suggests potential inhibitory activity against enzymes involved in pathological conditions like Alzheimer's disease. Research indicates that guanidine derivatives can inhibit β-secretase (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease .

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on target enzymes such as BACE1, preventing substrate access and thus inhibiting the enzymatic activity.
  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting the cell cycle .
  • Reactive Oxygen Species (ROS) Scavenging : Certain benzothiazole derivatives have been shown to possess antioxidant properties, which could contribute to their protective effects in cellular models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:

StudyCompoundActivityIC50 Value
14rLck Inhibition0.004 μM
Biaryl GuanidineBACE1 Inhibition97 nM
TBT DerivativeTNKS2 InhibitionNot specified

Detailed Findings

  • Study on Lck Inhibition : A study synthesized several benzothiazole derivatives and identified compound 14r as a potent inhibitor of p56 Lck with an IC50 value of 0.004 μM. This suggests significant potential for modulating T-cell proliferation .
  • BACE1 Inhibition : Another investigation focused on biaryl guanidine compounds found that certain derivatives could effectively inhibit BACE1 activity, leading to improved cognitive function in animal models .
  • Antioxidant Properties : Research has highlighted the ability of some benzothiazole derivatives to scavenge reactive oxygen species (ROS), indicating a potential mechanism for neuroprotection in models of ischemia/reperfusion injury .

Q & A

Q. What are the recommended methodologies for synthesizing N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine with high purity?

A multi-step synthesis approach is typically employed, starting with the functionalization of the benzothiazole core. Key steps include:

  • Substitution reactions to introduce the phenoxy group at the 6-position of the benzothiazole ring.
  • Guanidine coupling via nucleophilic displacement or condensation reactions under controlled pH and temperature.
  • Purification using column chromatography or recrystallization with solvents like ethanol or acetonitrile. Analytical techniques (e.g., NMR, HPLC) should confirm purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural characterization relies on:

  • X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded motifs like R₂²(8)). Crystallization conditions (e.g., slow evaporation in DMSO/water) must be optimized .
  • Spectroscopic methods :
  • ¹H/¹³C NMR to confirm substituent positions and guanidine protonation states.
  • IR spectroscopy to identify N–H and C=N stretching vibrations.
  • Mass spectrometry (ESI-TOF) for molecular weight validation .

Advanced Research Questions

Q. What experimental strategies are effective for identifying biological targets (e.g., ion channels or enzymes) of this compound?

  • Patch-clamp electrophysiology to assess inhibition of voltage-gated proton channels (HV1), given structural similarities to 1-(1,3-benzothiazol-2-yl)guanidine, which blocks HV1 with IC₅₀ ~38 μM. Intracellular application is critical for activity .
  • Site-directed mutagenesis (e.g., F150 in HV1’s S2 helix) to map binding residues. Pair with molecular docking to predict interactions with aromatic/charged regions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Substituent variation : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate solubility and target affinity .
  • Functional assays : Test analogs in in vitro models (e.g., ischemia neuroprotection) and correlate with physicochemical properties (logP, pKa) .
  • Computational modeling : Use DFT or MD simulations to predict π-π stacking or hydrogen-bonding interactions with biological targets .

Q. What approaches resolve contradictions in bioactivity data (e.g., solubility vs. potency)?

  • Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts.
  • Solubility enhancement : Co-crystallize with cyclodextrins or use prodrug strategies (e.g., esterification) without altering the guanidine pharmacophore .
  • Purity verification : Re-evaluate synthetic batches via LC-MS to exclude impurities that may skew results .

Q. How can researchers determine the compound’s stability under experimental storage conditions?

  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of the guanidine group) under varying pH, temperature, and light exposure.
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent oxidation. Re-dissolve in DMSO for in vitro studies .

Q. What crystallization conditions yield high-quality single crystals for X-ray studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with water or ethanol.
  • Temperature control : Grow crystals at 120 K to minimize thermal motion and improve diffraction resolution.
  • Software refinement : Use SHELXL for structure refinement, leveraging its robust handling of hydrogen-bonding networks and anisotropic displacement parameters .

Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed journals over vendor-specific platforms (e.g., ) for reliable data .
  • Ethical compliance : Adhere to institutional guidelines for handling biologically active guanidine derivatives, including proper waste disposal and PPE protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.